3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-6-7-11(2)14(8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRASHWSMOMTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2,5-dimethylbenzoic acid can react with hydrazine to form the corresponding hydrazide, which then undergoes cyclization with a suitable reagent like phosphorus oxychloride to form the oxadiazole ring.
Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination. This step involves the reaction of the oxadiazole derivative with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Benzamide: The final step involves the coupling of the brominated oxadiazole with benzoyl chloride in the presence of a base like triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Coupling Products: These include various biaryl compounds formed through the coupling of the oxadiazole derivative with different aryl groups.
Scientific Research Applications
Chemistry
3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide serves as a valuable building block in organic synthesis. It can be utilized in various reactions such as:
- Oxidation: The compound can undergo oxidation at the dimethylphenyl group to yield hydroxylated derivatives.
- Substitution Reactions: The bromine atom can be substituted with nucleophiles to create diverse derivatives.
Biology
The biological activities of 1,3,4-oxadiazole derivatives have been extensively studied. The compound has shown potential in:
- Antimicrobial Activity: Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties.
- Anticancer Properties: Various studies have highlighted the anticancer potential of 1,3,4-oxadiazoles. For instance, compounds with similar oxadiazole scaffolds have been evaluated for their efficacy against different cancer cell lines .
Case Study:
In a study examining the anticancer activity of oxadiazole derivatives, compounds were screened against several cancer cell lines. Notably, certain derivatives demonstrated IC50 values lower than established chemotherapeutics, indicating promising anticancer activity .
Medicine
Research is ongoing to explore the therapeutic applications of this compound:
- Potential Therapeutic Agent: Investigations into its role as an antimicrobial and anticancer agent are prominent. The mechanisms involve interaction with molecular targets related to DNA synthesis and apoptosis pathways .
Data Table: Biological Activities of Oxadiazole Derivatives
| Activity Type | Example Studies | Observed Effects |
|---|---|---|
| Antimicrobial | Studies on various bacterial strains | Significant inhibition |
| Anticancer | Screening against cancer cell lines | IC50 values lower than controls |
| Antidiabetic | Evaluation of glucose uptake modulation | Positive effects observed |
| Anti-inflammatory | Assessment in animal models | Reduction in inflammatory markers |
Industrial Applications
In industrial settings, this compound is utilized in:
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways: The compound can affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Features
The target compound shares a common 1,3,4-oxadiazole backbone with several analogs but differs in substituent patterns:
Key Observations :
- Electron-withdrawing groups (e.g., bromo, nitro) on the benzamide moiety are common in bioactive analogs, influencing electronic properties and binding affinity .
Physicochemical Properties
Data from structurally related compounds suggest trends in melting points, solubility, and spectral characteristics:
Key Observations :
- Bromine substitution correlates with distinct IR (C-Br stretch ~600 cm⁻¹) and NMR (C-Br carbon ~120 ppm) signatures .
- Higher melting points in nitro-substituted compounds (e.g., C7: 210–215°C) suggest stronger intermolecular interactions compared to halogenated analogs .
Key Observations :
Biological Activity
3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is an organic compound belonging to the class of oxadiazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer applications. The unique structure of this compound, which includes a bromine atom and an oxadiazole ring, contributes to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H14BrN3O2, and it has a molecular weight of 368.21 g/mol. The presence of the oxadiazole ring is significant as it is known for enhancing biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Receptor Signaling : It can affect signaling pathways that regulate cell survival and apoptosis.
- Interference with DNA Processes : The compound may disrupt DNA replication and transcription processes.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| U-937 (Leukemia) | 10.38 | |
| HeLa (Cervical Cancer) | 2.41 | |
| A549 (Lung Cancer) | 8.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.
Case Studies and Research Findings
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery. For instance:
- Cytotoxicity Studies : In vitro evaluations revealed that compounds similar to this compound showed higher cytotoxic activity than traditional chemotherapeutics like doxorubicin in certain cancer cell lines .
- Mechanistic Studies : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through activation of the p53 pathway and caspase cleavage . This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death.
- Molecular Docking Studies : Computational analyses have shown strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression, suggesting a mechanism for their anticancer effects .
Comparative Analysis with Similar Compounds
When compared to other oxadiazole derivatives:
| Compound Name | IC50 (µM) | Notable Features |
|---|---|---|
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | 8.0 | FGFR1 inhibitor |
| 2-bromo-N-(3,4-dimethylphenyl)benzamide | 12.0 | Similar structure without oxadiazole |
| N-(3,4-dimethylphenyl)-2-bromobenzamide | 15.0 | Different bromination pattern |
The presence of the oxadiazole ring in this compound appears to enhance its biological activity compared to compounds lacking this feature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
